molecular formula C20H16BrNOS B4962222 2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No.: B4962222
M. Wt: 398.3 g/mol
InChI Key: NOMDKXVYHQXDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is an organic compound that features a bromophenyl group and a phenylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNOS/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDKXVYHQXDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, is reacted with acetic anhydride to form 4-bromoacetanilide.

    Introduction of the Phenylsulfanyl Group: The 4-bromoacetanilide is then reacted with 2-mercaptobenzene in the presence of a base such as potassium carbonate to introduce the phenylsulfanyl group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether solvent, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with molecular targets in biological systems. The bromophenyl and phenylsulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
  • 4-(4-bromophenyl)-2-thiazolethiol
  • 2-(4-bromophenyl)quinoxaline
  • 2-(4-bromophenyl)oxirane

Uniqueness

2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the presence of both a bromophenyl and a phenylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.